The synthesis of BMS-698861 involves several steps, typically utilizing advanced organic chemistry techniques. While specific synthetic pathways are proprietary to Bristol-Myers Squibb, the general approach includes the use of various coupling reactions and purification processes to achieve the desired purity and yield. The compound has been prepared in accordance with methods described in patents held by Bristol-Myers Squibb, ensuring compliance with regulatory standards for pharmaceutical development .
The chemical reactivity of BMS-698861 primarily involves its interaction with gamma-secretase, where it acts to modulate the enzyme's activity rather than inhibit it outright. This modulation can influence the cleavage of amyloid precursor protein, thereby affecting the production of amyloid-beta peptides. The compound's efficacy is typically assessed through various biochemical assays that measure its impact on amyloid-beta levels in cell cultures and animal models .
BMS-698861 operates by binding to gamma-secretase, altering its enzymatic activity to favor the production of non-toxic amyloid-beta fragments over those that aggregate into plaques. This mechanism is crucial in Alzheimer's disease therapy as it aims to reduce the pathological accumulation of amyloid-beta peptides in the brain. The specific binding sites and conformational changes induced by BMS-698861 are subjects of ongoing research, with detailed studies employing techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to elucidate these interactions .
The physical and chemical properties of BMS-698861 include:
These properties significantly impact how BMS-698861 is formulated and administered in clinical settings .
BMS-698861 is primarily researched for its potential application in treating Alzheimer's disease through modulation of gamma-secretase activity. By reducing harmful amyloid-beta peptide formation, it aims to mitigate cognitive decline associated with this neurodegenerative disorder. Preclinical studies have demonstrated promising results, leading to further exploration in clinical trials to assess safety and efficacy in human subjects .
BMS-698861 is chemically designated as (R)-2-((4-Chloro-N-(2-fluoro-4-(1,2,4-oxadiazol-3-yl)benzyl)phenyl)sulfonamido)-3-cyclopropylpropanamide with a molecular weight of 478.92 g/mol and elemental composition C₂₇H₂₀ClFN₄O₄S (C:52.67%; H:4.21%; Cl:7.40%; F:3.97%; N:11.70%; O:13.36%; S:6.69%) [2]. The compound features a stereospecific (R)-configuration at the chiral center, a critical determinant for its binding to the γ-secretase complex. Key structural components include:
BMS-698861 exhibits >98% purity as a solid powder, with solubility in DMSO and stability at -20°C for long-term storage [2]. Mechanistically, it allosterically binds the presenilin-1 subunit of γ-secretase, altering the enzyme’s proteolytic processivity. This shifts cleavage from Aβ₁₋₄₂-generating pathways toward Aβ₁₋₃₇/Aβ₁₋₃₈ production without inhibiting ε-cleavage of Notch or APP intracellular domain (AICD) generation [1] [3].
Table 1: Structural and Physicochemical Properties of BMS-698861
Property | Value |
---|---|
IUPAC Name | (R)-2-((4-Chloro-N-(2-fluoro-4-(1,2,4-oxadiazol-3-yl)benzyl)phenyl)sulfonamido)-3-cyclopropylpropanamide |
Molecular Formula | C₂₇H₂₀ClFN₄O₄S |
Exact Mass | 478.0878 Da |
XLogP | 3.7 (Predicted) |
Hydrogen Bond Acceptors | 8 |
Rotatable Bonds | 7 |
Chiral Centers | 1 (R-configuration) |
BMS-698861 targets the γ-secretase complex, an aspartyl protease comprising presenilin, nicastrin, Aph-1, and Pen-2 subunits. This complex cleaves >80 transmembrane proteins, including amyloid precursor protein (APP) and Notch receptors [1] [8]. The compound’s therapeutic rationale stems from:
In rat models, BMS-698861 demonstrates nanomolar potency (IC₅₀: 10–50 nM) in shifting Aβ production:
This pharmacological profile opposes the pathogenic Aβ₁₋₄₂ elevation seen in familial AD-linked presenilin mutations [8]. Mechanistic studies reveal BMS-698861 enhances the carboxypeptidase-like activity of γ-secretase, promoting additional cleavage cycles (tripeptide/tetrapeptide release) from APP-CTFβ substrates [1] [8].
A pivotal advantage over GSIs is BMS-698861’s preservation of Notch signaling. In vitro, it does not inhibit Notch-1 or Notch-3 processing even at 10 µM—100-fold above its Aβ-modulating concentrations [3]. This specificity avoids dose-limiting gastrointestinal and immune toxicities associated with Notch inhibition [1] [8].
Table 2: Pharmacodynamic Profile of BMS-698861 in Preclinical Models
Parameter | Effect | Assay System | Reference |
---|---|---|---|
Aβ₁₋₄₂ Reduction | >70% at 10 mg/kg | Rat brain homogenate | [1] |
Aβ₁₋₃₈ Increase | ~2-fold elevation | CSF in rats/dogs/monkeys | [3] |
Notch Processing | No inhibition at 10 µM | Notch-1/3 cellular assays | [3] |
Brain Penetration | CSF:Plasma ratio = 0.4–0.6 | Pharmacokinetic scaling | [1] |
BMS-698861 emerged from Bristol-Myers Squibb’s (BMS) structural optimization program around 2010–2014, following the discontinuation of predecessor GSM BMS-869780 due to high predicted human dosing requirements (~700 mg/day) and insufficient safety margins [1] [8]. Key milestones include:
Table 3: Patent and Development Timeline for BMS-698861
Year | Event | Patent/Publication | Significance |
---|---|---|---|
2011 | Initial GSM scaffold patent filed | WO2011149780 | Covered bicyclic sulfonamide modulators |
2013 | Specific stereochemistry claimed | US20130079318 | Defined (R)-enantiomer of BMS-698861 |
2014 | Preclinical data published | PMID: 25110685 | Demonstrated Notch-sparing efficacy |
2016 | Cross-species validation | PMID: 27274055 | Confirmed Aβ modulation in primates |
2019 | Listed in custom synthesis catalogs | MedKoo 558734 | Available for research use |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: